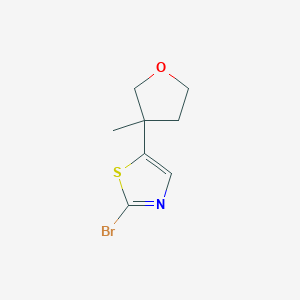

2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole

Descripción

2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole (CAS: 1892726-05-4) is a brominated thiazole derivative with a 3-methyltetrahydrofuran (3-methyloxolane) substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₇H₉BrN₂OS, and it has a molecular weight of 249.1 g/mol . The compound is characterized by its thiazole core, which is a five-membered aromatic ring containing one nitrogen and one sulfur atom.

Thiazoles are widely studied in medicinal chemistry due to their antimicrobial, antitumor, and immunomodulatory properties . The bromine atom enhances electrophilicity, making the compound a versatile intermediate in cross-coupling reactions, while the 3-methyloxolane group may improve solubility and steric interactions in biological systems .

Propiedades

IUPAC Name |

2-bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c1-8(2-3-11-5-8)6-4-10-7(9)12-6/h4H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGJOKGDWOAPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)C2=CN=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole typically involves the bromination of a precursor thiazole compound. One common method involves the reaction of 3-methyloxolan-3-yl thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include debrominated thiazoles and modified thiazole rings.

Aplicaciones Científicas De Investigación

2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound is used in the development of advanced materials such as organic semiconductors and conductive polymers.

Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets such as DNA or proteins. The bromine atom and thiazole ring play crucial roles in its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of 2-bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole with analogous thiazole derivatives:

Key Observations :

- Lipophilicity : Aromatic substituents (e.g., fluorophenyl, chlorophenyl) increase logP values compared to oxygen-containing groups (e.g., 3-methyloxolane, dioxolane) .

- Reactivity : Bromine at position 2 facilitates nucleophilic substitution and cross-coupling reactions, while electron-withdrawing groups (e.g., trifluoromethyl) activate the thiazole ring toward electrophilic attack .

Antimicrobial Activity

- 1,3-Thiazole vs. 1,3,4-Thiadiazole : 1,3-Thiazoles generally exhibit superior inhibitory activity against bacterial and fungal strains compared to 1,3,4-thiadiazoles. For example, 4-methyl-thiazole derivatives showed higher activity than analogous thiadiazoles in vitro .

- Substituent Impact : Compounds with hydrophilic substituents (e.g., 3-methyloxolane) may exhibit reduced antimicrobial potency compared to lipophilic aryl groups. For instance, 4-hydroxyphenyl-substituted thiazoles demonstrated moderate activity at 200 μg/mL against E. coli and Aspergillus niger , whereas fluorophenyl derivatives showed enhanced membrane penetration .

Anticancer Activity

- Immunomodulatory Effects: Pyridyl-thiazoles and brominated thiazoles induce apoptosis in cancer cells (e.g., HT-29, Jurkat) by regulating cytokines like interleukin-10 and tumor necrosis factor . The 3-methyloxolane group in the target compound may modulate immune responses differently due to its steric bulk.

- Structure-Activity Relationship (SAR) : Thiazoles with electron-deficient substituents (e.g., trifluoromethyl) exhibit higher cytotoxicity, while oxygen-containing groups may reduce off-target effects .

Actividad Biológica

2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity associated with 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 232.14 g/mol. Its structural features contribute to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

| Candida albicans | 20 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antitumor Activity

The antitumor effects of thiazole derivatives have been well-documented. Studies show that 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole has notable cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole

| Cell Line | IC50 (µM) |

|---|---|

| MGC803 (gastric cancer) | 4.12 ± 0.56 |

| HTC116 (colon cancer) | 6.45 ± 0.78 |

| A549 (lung cancer) | 5.30 ± 0.34 |

The IC50 values indicate that this compound is more potent than some conventional chemotherapeutics, suggesting its potential as an anticancer agent.

The biological activity of thiazole derivatives is often attributed to their ability to inhibit specific enzymes or pathways involved in disease progression. For instance, the presence of the bromine atom in the structure enhances the compound's reactivity and interaction with biological targets, potentially leading to increased efficacy against pathogens and tumor cells.

Case Studies

Several studies have explored the biological effects of thiazole derivatives similar to 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole:

- Antimicrobial Study : A study conducted by demonstrated that thiazoles with halogen substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Antitumor Investigation : Another research effort highlighted in indicated that thiazoles exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.